Properties of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Properties of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
An In-depth Technical Guide to Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate: Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate, a specialized piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged in public databases, its chemical behavior, properties, and synthetic route can be reliably established based on the well-understood principles of its constituent functional groups and data from closely related analogues. This guide is intended for researchers, chemists, and drug development professionals, offering predictive insights and actionable methodologies.
Introduction: A Scaffold for Innovation
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing molecules that interact with biological targets. Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate incorporates several key features that make it a highly valuable, albeit specialized, synthetic intermediate:
-
A Protected Piperidine Nitrogen: The Carboxybenzyl (Cbz) group provides robust protection for the ring's secondary amine, rendering it inert to a wide range of reaction conditions while allowing for selective deprotection via hydrogenolysis.[2]
-
A Quaternary Stereocenter: The presence of both an ethyl carboxylate and an isopropyl group at the C3 position creates a sterically hindered quaternary center. Such features are often designed to impart metabolic stability or to probe deep, sterically-defined binding pockets in target proteins.
-
A Versatile Ester Handle: The ethyl ester at C3 serves as a reliable reactive site for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel peptide linkages, or reduction to the primary alcohol.
This guide will detail a proposed synthetic pathway, predict the compound's physicochemical and spectroscopic properties, and discuss its potential applications in the field of drug development.
Molecular Structure and Predicted Physicochemical Properties
The structure combines the piperidine core with N-Cbz protection and a C3-quaternary center bearing an isopropyl group and an ethyl ester.
Caption: Chemical structure of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C₂₀H₂₉NO₄ | Calculated based on structure. |
| Molecular Weight | 347.45 g/mol | Calculated based on formula. |
| XLogP3 | ~4.0 - 4.5 | Estimated based on analogues. The Cbz and isopropyl groups significantly increase lipophilicity compared to the parent ester. |
| Hydrogen Bond Donors | 0 | The piperidine nitrogen is protected. |
| Hydrogen Bond Acceptors | 4 | Two carbonyl oxygens and two ester/carbamate oxygens. |
| Rotatable Bond Count | 7 | Indicates significant conformational flexibility, primarily from the Cbz and ester groups. |
| Appearance | Colorless to pale yellow oil | Expected based on similar Cbz-protected piperidine esters.[2][3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). Insoluble in water. | Typical for a protected amino acid ester of this size. |
Proposed Synthesis and Purification Methodology
The synthesis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate can be logically achieved via a two-step sequence starting from the commercially available Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).
Caption: Proposed two-step synthesis workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-Cbz-piperidine-3-carboxylate
-
Rationale: This standard N-protection reaction utilizes benzyl chloroformate to install the Cbz group. A mild base is required to neutralize the HCl byproduct. The methodology is adapted from a similar protection of a piperidine-2-carboxylate.[3]
-
Procedure:
-
Dissolve Ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add a suitable base, such as triethylamine (TEA, 2.0 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by flash chromatography if necessary.
-
Step 2: Synthesis of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
-
Rationale: This step involves the formation of a kinetic enolate at the C3 position, followed by alkylation. A strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is critical to selectively deprotonate the α-carbon without attacking the ester or carbamate carbonyls. The reaction is performed at low temperature (-78 °C) to ensure kinetic control and prevent side reactions.
-
Procedure:
-
Prepare a solution of LDA (~1.5 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (Nitrogen or Argon).
-
In a separate flask, dissolve the crude Ethyl 1-Cbz-piperidine-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF.
-
Add the solution of the ester dropwise to the cold LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 2-iodopropane (1.5 eq) to the reaction mixture dropwise.
-
Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification:
-
The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, should effectively separate the desired product from starting material and byproducts.
Expected Spectroscopic Characteristics
Characterization of the final product would rely on standard spectroscopic techniques. The following are the predicted key features:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the Cbz group.
-
δ 4.15 (q, J=7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.
-
δ 1.5-4.0 (m, ~9H): Complex, overlapping multiplets corresponding to the piperidine ring protons and the isopropyl methine proton (-CH(CH₃)₂). 2D NMR techniques (COSY, HSQC) would be required for definitive assignment.
-
δ 1.20 (t, J=7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.
-
δ 0.9-1.1 (two d, 6H): Two diastereotopic methyl groups of the isopropyl substituent.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~174 ppm: Ester carbonyl carbon (C=O).
-
δ ~155 ppm: Carbamate carbonyl carbon (C=O).
-
δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128 ppm (multiple peaks): Aromatic CH carbons of the benzyl group.
-
δ ~67 ppm: Methylene carbon (-CH₂-) of the Cbz group.
-
δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
δ ~55-60 ppm: Quaternary C3 carbon of the piperidine ring.
-
δ ~40-50 ppm (multiple peaks): Aliphatic carbons of the piperidine ring.
-
δ ~35 ppm: Isopropyl methine carbon (-CH(CH₃)₂).
-
δ ~16-18 ppm (multiple peaks): Isopropyl methyl carbons.
-
δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
-
-
IR Spectroscopy (Thin Film):
-
~1735 cm⁻¹: Strong C=O stretch (ester). Based on data for Ethyl nipecotate.[4]
-
~1695 cm⁻¹: Strong C=O stretch (carbamate).
-
~3000-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1600, 1495 cm⁻¹: C=C stretching (aromatic).
-
-
Mass Spectrometry (ESI+):
-
m/z 348.2 [M+H]⁺: Expected parent ion.
-
m/z 258.2 [M - C₇H₇]⁺: Loss of the benzyl group.
-
m/z 214.1 [M - C₈H₇O₂]⁺: Loss of the Cbz group.
-
Applications in Research and Drug Development
Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is not an end-product but a sophisticated building block. Its utility lies in its capacity to introduce a specific, sterically defined motif into larger, more complex molecules.
-
Scaffold for Lead Optimization: In drug discovery, moving from a simple hit to a lead candidate often involves systematically exploring the chemical space around a core scaffold. This compound allows for the introduction of a C3-isopropyl group, which can be used to probe steric tolerance in a receptor binding site or to block a potential site of metabolism. The N-benzyl piperidine motif itself is a powerful tool for fine-tuning physicochemical properties and introducing crucial cation-π interactions with target proteins.[5]
-
Intermediate for Novel Heterocycles: The dual functionality of the protected amine and the ester allows for a wide array of subsequent reactions. The ester can be hydrolyzed to the acid, which can then be coupled with amines to form amides, or used in other transformations. Subsequent removal of the Cbz group frees the piperidine nitrogen for further functionalization, making it a key intermediate for complex heterocyclic drug candidates.[2]
-
Development of Enzyme Inhibitors and Receptor Modulators: The rigid, three-dimensional structure of substituted piperidines is ideal for designing potent and selective inhibitors of enzymes like DPP-4 or modulators of G-protein coupled receptors.[2] The specific substitution pattern of this compound provides a unique starting point for such design efforts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, GHS classifications for structurally similar piperidine esters provide a strong basis for safe handling protocols.[6][7][8]
-
Hazard Classification: Expected to be classified as a skin, eye, and respiratory tract irritant. May be harmful if swallowed.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This technical guide provides a robust framework for the synthesis, characterization, and application of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate. By leveraging established chemical principles and data from analogous structures, researchers can confidently incorporate this valuable building block into their synthetic and drug discovery programs.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- LEAPCHEM. (n.d.). Cbz-Piperidine-3-carboxylic Acid Ethyl Ester丨CAS 310454-53-6.
- ECHEMI. (n.d.). ETHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE | 126401-22-7.
- PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
- Biosynth. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate SDS.
- ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate.
- Parchem. (n.d.). Ethyl Piperidine-3-Carboxylate MSDS/SDS.
- ResearchGate. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
- Organic Spectroscopy International. (2015). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate.
- Sigma-Aldrich. (n.d.). (R)-Ethyl piperidine-3-carboxylate 97.
Sources
- 1. researchgate.net [researchgate.net]
- 2. leapchem.com [leapchem.com]
- 3. echemi.com [echemi.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
